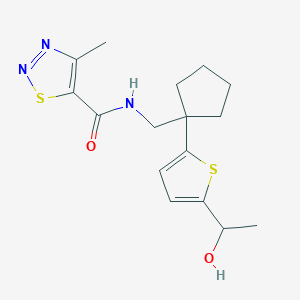
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a chemical compound that belongs to the family of thiazole derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has been shown to possess anti-microbial activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide in lab experiments is its potential pharmacological properties. This compound has been found to exhibit various activities that could be useful in treating a wide range of diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are required to determine the exact mechanism of action and potential side effects of this compound. Another potential area of research is the synthesis of new derivatives of 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves the reaction of 4-(4-nitrophenyl)thiazol-2-amine with 4-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under reflux conditions. The product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-8-4-12(5-9-14)16(21)19-17-18-15(10-26-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMYQZJKYWSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2911312.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)
![N-[(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2911314.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2911316.png)

![1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2911319.png)


![Methyl 2-[[3-(2-methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetate](/img/structure/B2911323.png)
